

The Discovery and Enduring Legacy of Triacetoneamine Monohydrate: A Technical Guide

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Compound of Interest

Compound Name: *Triacetoneamine monohydrate*

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Introduction

Triacetoneamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, and its common commercial form, **triacetoneamine monohydrate**, represent a cornerstone in the synthesis of a wide array of commercially significant compounds. From its initial discovery in the late 19th century, this versatile heterocyclic ketone has become an indispensable building block in the production of hindered amine light stabilizers (HALS), pharmaceuticals, and various specialty chemicals. This in-depth technical guide explores the history of **triacetoneamine monohydrate**, from its first synthesis to the evolution of its production methods, providing detailed experimental protocols and key quantitative data for laboratory and industrial applications.

Discovery and Historical Development

The story of triacetoneamine begins with the pioneering work of the German chemist William Heintz in 1874. In his seminal paper published in Justus Liebigs Annalen der Chemie, Heintz described the synthesis of a novel compound he named "Triacetoneamin"[1]. His method was an indirect, two-step process. First, acetone was subjected to a self-condensation reaction to produce phorone (2,6-dimethyl-2,5-heptadien-4-one). In the second step, phorone was reacted with ammonia, leading to the formation of the cyclic ketone, triacetoneamine. While groundbreaking, this initial synthesis pathway was relatively inefficient.

A significant advancement in the production of triacetoneamine came with the development of a more direct, one-step synthesis from acetone and ammonia. This method, which has been refined over the decades, involves the reaction of acetone with ammonia in the presence of a catalyst. Various catalysts and reaction conditions have been explored to improve the yield and efficiency of this direct synthesis, making it the preferred industrial method today.

Quantitative Data

The physical and chemical properties of triacetoneamine and its monohydrate are crucial for its handling, storage, and application in synthesis. The following tables summarize key quantitative data for both forms.

Table 1: Properties of Triacetoneamine (Anhydrous)

Property	Value
CAS Number	826-36-8
Molecular Formula	C ₉ H ₁₇ NO
Molecular Weight	155.24 g/mol
Appearance	Colorless or white solid
Melting Point	43 °C
Boiling Point	205 °C
Density	0.882 g/cm ³
Solubility	Moderately soluble in water; soluble in most organic solvents

Table 2: Properties of Triacetoneamine Monohydrate

Property	Value
CAS Number	10581-38-1
Molecular Formula	C ₉ H ₁₉ NO ₂
Molecular Weight	173.25 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	58-60 °C
Boiling Point	Decomposes upon heating
Solubility	Soluble in water, ethanol, and acetone

Experimental Protocols

The synthesis of triacetoneamine has evolved significantly since its discovery. Below are detailed methodologies for both the historical and modern synthesis routes.

Heintz's Synthesis from Phorone and Ammonia (Historical Method)

This protocol is based on the principles described in Heintz's original work.

Materials:

- Phorone (2,6-dimethyl-2,5-heptadien-4-one)
- Aqueous ammonia (28-30%)
- Ethanol
- Hydrochloric acid (for purification, optional)
- Sodium hydroxide (for purification, optional)

Procedure:

- In a sealed reaction vessel, dissolve phorone in ethanol.
- Add an excess of aqueous ammonia to the solution.
- Heat the mixture under pressure at a temperature of 100-120 °C for several hours.
- After cooling, the excess ammonia and ethanol are removed by distillation.
- The resulting crude triacetoneamine can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt.
- To form the hydrochloride salt, the crude product is dissolved in a suitable solvent (e.g., ether) and treated with hydrochloric acid. The precipitated salt is then filtered and can be recrystallized.
- The free base can be regenerated by treating the hydrochloride salt with a strong base, such as sodium hydroxide.

Direct Synthesis from Acetone and Ammonia (Modern Method)

This protocol describes a common laboratory-scale direct synthesis of triacetoneamine.

Materials:

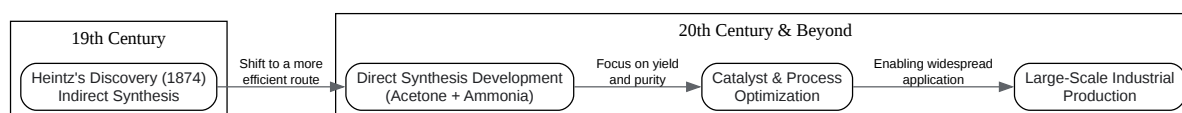
- Acetone
- Ammonia gas or aqueous ammonia (28-30%)
- Calcium chloride (or another suitable catalyst, e.g., ammonium chloride)
- Hydrochloric acid
- Sodium hydroxide
- Diethyl ether (or other suitable extraction solvent)

Procedure:

- In a round-bottom flask equipped with a stirrer and a gas inlet tube (if using ammonia gas), place acetone and the catalyst (e.g., calcium chloride).
- Cool the flask in an ice bath.
- Slowly bubble ammonia gas through the acetone or add aqueous ammonia dropwise while maintaining the temperature below 20 °C.
- After the addition is complete, allow the mixture to stir at room temperature for several days (the reaction time can vary significantly depending on the catalyst and temperature).
- The reaction mixture is then made alkaline by the addition of a concentrated sodium hydroxide solution.
- The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed by rotary evaporation.
- The crude triacetoneamine is purified by vacuum distillation. The monohydrate can be obtained by crystallization from water.

Evolution of Synthesis

The progression from an indirect, multi-step synthesis to a more efficient, direct catalytic process marks a significant development in the history of triacetoneamine production. This evolution was driven by the increasing industrial demand for this key intermediate.



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Caption: Evolution of Triacetoneamine Synthesis.

Conclusion

From its discovery by William Heintz to its current status as a high-volume industrial chemical, **triacetonamine monohydrate** has had a profound impact on various fields of chemistry. Its unique structure and reactivity have made it an essential precursor for a wide range of products, most notably hindered amine light stabilizers that protect countless materials from degradation. The continuous refinement of its synthesis underscores the enduring importance of this foundational molecule in both academic research and industrial applications. The detailed data and protocols provided in this guide aim to support researchers and professionals in leveraging the full potential of this versatile compound.

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References

- 1. Full text of "Justus Liebigs Annalen der Chemie" [archive.org]
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